6-Bromo-1-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one 6-Bromo-1-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15951824
InChI: InChI=1S/C6H5BrN4O/c1-11-5-4(10-6(11)12)8-2-3(7)9-5/h2H,1H3,(H,8,10,12)
SMILES:
Molecular Formula: C6H5BrN4O
Molecular Weight: 229.03 g/mol

6-Bromo-1-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one

CAS No.:

Cat. No.: VC15951824

Molecular Formula: C6H5BrN4O

Molecular Weight: 229.03 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-1-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one -

Specification

Molecular Formula C6H5BrN4O
Molecular Weight 229.03 g/mol
IUPAC Name 5-bromo-3-methyl-1H-imidazo[4,5-b]pyrazin-2-one
Standard InChI InChI=1S/C6H5BrN4O/c1-11-5-4(10-6(11)12)8-2-3(7)9-5/h2H,1H3,(H,8,10,12)
Standard InChI Key IOIBIMSJBFOWHT-UHFFFAOYSA-N
Canonical SMILES CN1C2=NC(=CN=C2NC1=O)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

6-Bromo-1-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one (CAS: 1822854-85-2) has the molecular formula C₆H₅BrN₄O and a molecular weight of 229.04 g/mol . Its structure features a fused bicyclic system comprising an imidazole ring condensed with a pyrazine moiety, substituted by a bromine atom at position 6 and a methyl group at position 1 (Figure 1) .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₆H₅BrN₄O
Molecular Weight229.04 g/mol
Density2.0±0.1 g/cm³ (analogue)
Boiling Point199.3±40.0°C (analogue)
LogP0.40 (analogue)

The bromine substituent enhances electrophilic reactivity, making the compound a versatile intermediate in cross-coupling reactions .

Synthesis and Manufacturing

Synthetic Routes

A common synthesis involves alkylation of 6-bromo-1,3-dihydro-imidazo[4,5-b]pyrazin-2-one with methyl iodide in the presence of potassium carbonate and tetra-n-butylammonium bromide in dimethylformamide (DMF) . The reaction proceeds at room temperature over 12 hours, yielding the methylated product after column chromatography (ethyl acetate/hexane) .

Optimization Challenges

Key challenges include controlling regioselectivity during alkylation and minimizing byproducts. Purification via silica gel chromatography is critical to achieving >95% purity, as noted in commercial batches .

Comparative Analysis with Structural Analogues

Table 2: Activity of Imidazo[4,5-b]pyrazine Derivatives

CompoundSubstituentBiological Activity
6-Chloro-3-methyl derivative Cl, CH₃Antimicrobial
5-Bromo-1H-analogue BrKinase inhibition
7-Bromo-1-methyl derivativeBr, CH₃Antitumor

The position of bromine significantly influences target selectivity; position 6 optimizes steric compatibility with enzymatic active sites .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator